

# Chemical reactivity of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

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## Compound of Interest

Compound Name: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

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An In-Depth Technical Guide to the Chemical Reactivity of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**

## Introduction: A Molecule of Strategic Importance

**2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** is a fluorinated aromatic aldehyde that serves as a critical building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluoromethylenedioxy group, make it a valuable synthon for introducing fluorine into complex molecular architectures. This guide provides an in-depth exploration of its chemical reactivity, focusing on the interplay between its core functional groups: the aldehyde, the electron-deficient aromatic ring, and the difluorinated dioxole bridge. Understanding these principles is paramount for researchers aiming to leverage this compound in novel synthetic campaigns.

The difluoromethylenedioxy moiety is a key bioisostere for catechol and resorcinol groups, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. The aldehyde at the 4-position provides a versatile handle for a wide array of chemical transformations, making this molecule a strategic starting point for the synthesis of targeted therapeutics and advanced organic materials.

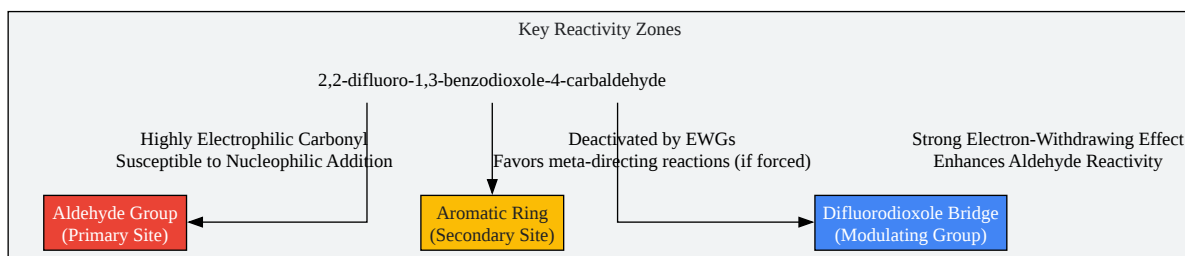
## Physicochemical Properties

A summary of the key physical and chemical properties of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** is essential for its effective use in a laboratory setting.

Property	Value	Reference
CAS Number	119895-68-0	
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>2</sub> O <sub>3</sub>	
Molecular Weight	186.11 g/mol	
Appearance	Liquid or Solid	
Density	~1.423 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> ~1.497	
Flash Point	91.1 °C (196.0 °F)	
Storage Temperature	-20°C	

## Core Reactivity Analysis

The chemical behavior of this molecule is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. The electron-withdrawing effects of the adjacent aromatic ring, further intensified by the difluorodioxole group, render this carbonyl highly susceptible to nucleophilic attack.



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Caption: Key reactivity sites of the title compound.

## Section 1: Reactions of the Aldehyde Functional Group

The formyl group (-CHO) is the primary center of reactivity, undergoing a variety of transformations that are fundamental to synthetic organic chemistry.

### Nucleophilic Addition

Nucleophilic addition is the cornerstone reaction of aldehydes.<sup>[1]</sup> The partial positive charge on the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles.<sup>[1][2]</sup> This reaction transforms the carbon's hybridization from  $sp^2$  (trigonal planar) to  $sp^3$  (tetrahedral).<sup>[1]</sup>

Caption: Generalized mechanism for nucleophilic addition.

Field Insight: The strong electron-withdrawing nature of the difluorobenzodioxole ring significantly enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde. This often allows reactions to proceed under milder conditions or with less reactive nucleophiles. However, it can also increase the propensity for side reactions if the nucleophile is also a strong base.

Exemplary Protocol: Grignard Reaction to form a Secondary Alcohol

This protocol details the addition of a methyl group using methylmagnesium bromide.

Objective: To synthesize 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol.

Methodology:

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

- **Reagent Preparation:** In the flask, dissolve **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** (1.0 eq) in anhydrous diethyl ether (15 mL per mmol of aldehyde). Cool the solution to 0 °C in an ice bath.
- **Grignard Addition:** Add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Workup:** Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution (10 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

## Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (CAS 126120-85-2), a valuable intermediate in its own right.<sup>[3]</sup>

**Causality in Reagent Selection:** While strong oxidants like potassium permanganate can be used, they risk cleaving the dioxole ring or reacting with the aromatic system. Milder, more selective reagents are preferred. The Pinnick oxidation, using sodium chlorite (NaClO<sub>2</sub>) buffered with a phosphate salt, is an excellent choice as it is highly selective for aldehydes.

**Experimental Protocol:** Pinnick Oxidation

**Objective:** To synthesize 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.

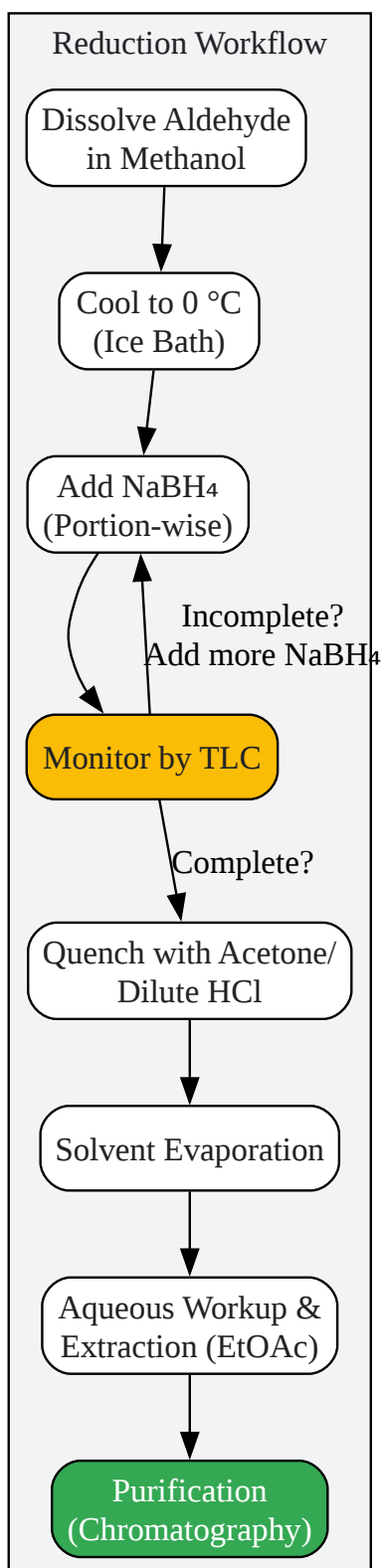
**Methodology:**

- **Setup:** In a round-bottom flask, dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).
- **Reagents:** Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ ) (1.5 eq) in water.
- **Reaction:** Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
- **Monitoring & Workup:** Stir the reaction for 4-6 hours, monitoring by TLC. Upon completion, adjust the pH to ~3-4 with 1 M HCl.
- **Isolation:** Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo to yield the crude carboxylic acid, which can be recrystallized for purification.

## Reduction to Primary Alcohol

Reduction of the aldehyde yields the corresponding primary alcohol, (2,2-difluoro-1,3-benzodioxol-4-yl)methanol.

**Causality in Reagent Selection:** Sodium borohydride ( $\text{NaBH}_4$ ) is the reagent of choice for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and safe to use in protic solvents like methanol or ethanol. Stronger reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) would also be effective but are less convenient due to their violent reaction with protic solvents, requiring anhydrous conditions.



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Caption: Experimental workflow for the reduction of the aldehyde.

## Section 2: Influence of the Aromatic System and Dioxole Ring

The 2,2-difluoro-1,3-benzodioxole moiety is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Such reactions, if required, would necessitate harsh conditions and may lead to a mixture of products or decomposition. The primary influence of this group is electronic, modulating the reactivity of substituents attached to the benzene ring, as seen with the enhanced electrophilicity of the 4-carbaldehyde group.

The stability of the difluorodioxole ring is generally high under neutral and acidic conditions. However, it can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures, which could lead to the formation of catechol derivatives. This is a critical consideration when planning multi-step syntheses.

## Conclusion and Outlook

**2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** is a highly functionalized building block whose reactivity is primarily centered on its electrophilic aldehyde group. Standard transformations such as nucleophilic additions, oxidations, and reductions proceed efficiently, often enhanced by the electron-withdrawing nature of the fluorinated ring system. For drug development professionals and synthetic chemists, a thorough understanding of this reactivity profile allows for the rational design of synthetic routes to complex, fluorinated molecules with desirable pharmacological and material properties. The protocols and insights provided herein serve as a validated foundation for the practical application of this versatile chemical intermediate.

## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)